Cas no 494-99-5 (3,4-Dimethoxytoluene)

3,4-Dimethoxytoluene 化学的及び物理的性質
名前と識別子
-
- 1,2-Dimethoxy-4-methylbenzene
- 3,4-Dimethoxytoluene
- 3,4-Dimethoxytoluene
- 4-Methylveratrole
- Benzene,1,2-dimethoxy-4-methyl
- Homoveratrole
- Benzene, 1,2-dimethoxy-4-methyl-
- 4-Methylveratrol
- 4-Methyl-1,2-dimethoxybenzene
- 1,2-Dimethoxy-4-methyl-benzene
- 349X0G2SSF
- GYPMBQZAVBFUIZ-UHFFFAOYSA-N
- homoveratrol
- 4 -methylveratrole
- 3.4-dimethoxytoluene
- Toluene,4-dimethoxy-
- Veratrole, 4-methyl-
- PubChem23595
- 3,4-dimethoxy-toluene
- Toluene, 3,4-dimethoxy-
- KS
-
- MDL: MFCD00016651
- インチ: 1S/C9H12O2/c1-7-4-5-8(10-2)9(6-7)11-3/h4-6H,1-3H3
- InChIKey: GYPMBQZAVBFUIZ-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1C([H])=C(C([H])([H])[H])C([H])=C([H])C=1OC([H])([H])[H]
- BRN: 2045328
計算された属性
- せいみつぶんしりょう: 152.08400
- どういたいしつりょう: 152.08373
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.051 g/mL at 25 °C(lit.)
- ゆうかいてん: 22-23 °C (lit.)
- ふってん: 133-135 °C/50 mmHg(lit.)
- フラッシュポイント: 華氏温度:183.2°f< br / >摂氏度:84°C< br / >
- 屈折率: n20/D 1.528(lit.)
- すいようせい: 不溶性
- PSA: 18.46000
- LogP: 2.01220
- ようかいせい: 水に溶けない
3,4-Dimethoxytoluene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37/39
-
危険物標識:
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S26;S37/39
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
3,4-Dimethoxytoluene 税関データ
- 税関コード:29093090
3,4-Dimethoxytoluene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY012769-100g |
3,4-Dimethoxytoluene |
494-99-5 | ≥95% | 100g |
¥80.0 | 2023-09-15 | |
TRC | D461395-25000mg |
3,4-Dimethoxytoluene |
494-99-5 | 25g |
$167.00 | 2023-05-18 | ||
Enamine | EN300-16175-50.0g |
1,2-dimethoxy-4-methylbenzene |
494-99-5 | 95.0% | 50.0g |
$57.0 | 2025-03-21 | |
TRC | D461395-100 g |
3,\u200b4-\u200bDimethoxytoluene |
494-99-5 | 100g |
$ 220.00 | 2022-01-09 | ||
TRC | D461395-25 g |
3,\u200b4-\u200bDimethoxytoluene |
494-99-5 | 25g |
$ 145.00 | 2022-01-09 | ||
Apollo Scientific | OR933361-100g |
3,4-Dimethoxytoluene |
494-99-5 | 98+% | 100g |
£21.00 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-JV463-25g |
3,4-Dimethoxytoluene |
494-99-5 | 98% | 25g |
153.0CNY | 2021-08-06 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B135636-500g |
3,4-Dimethoxytoluene |
494-99-5 | ≥98% | 500g |
¥1003.90 | 2023-09-04 | |
TRC | D461395-100g |
3,4-Dimethoxytoluene |
494-99-5 | 100g |
$ 253.00 | 2023-09-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-JV463-5g |
3,4-Dimethoxytoluene |
494-99-5 | 98% | 5g |
50.0CNY | 2021-08-06 |
3,4-Dimethoxytoluene 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
ごうせいかいろ 3
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
ごうせいかいろ 4
1.2 Reagents: Water
ごうせいかいろ 5
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
3,4-Dimethoxytoluene Raw materials
- Lignin
- Ethyl 2-(2-methoxyphenoxy)acetate
- Guaiacol
- Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
- Ethyl bromoacetate
- Veratraldehyde
- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
3,4-Dimethoxytoluene Preparation Products
- 2,5-Dimethyl-3,4-hexanediol (22607-11-0)
- 2,3,4,5-Tetramethyl-1,4-hexadiene (51504-54-2)
- 2-Ethyl-5-propylphenol (72386-20-0)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)
- 2-Methoxy-4-methylphenol (93-51-6)
- 3-Acetoxydodecane (60826-26-8)
- 2-Cyclohexen-1-one, 3-acetyl-2,4,4-trimethyl- (94391-24-9)
- 2,4-heptadiene, 2,4-dimethyl- (74421-05-9)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- cis-2-Methylcyclohexanol (7443-70-1)
- Benzene, 4-butyl-1,2-dimethoxy- (59056-76-7)
- 2-Phenylacetamide (103-81-1)
- 1,2-Dimethoxy-4-propylbenzene (5888-52-8)
- Cyclopentane, 1-ethyl-2-(4-methylpentyl)- (219726-60-0)
- 4-Methylpentanoic acid (646-07-1)
- 2-Methylpropanoic acid (79-31-2)
- 4-Ethylguaiacol (2785-89-9)
- 3,4-Dimethoxytoluene (494-99-5)
- 4-Ethyl-1,2-dimethoxybenzene (5888-51-7)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 2,5-dimethylcyclopentan-1-one (4041-09-2)
- 1,3-Heptadiene, 2,3-dimethyl- (74779-65-0)
- 3-(1-Methyl-2-phenylethoxy)-2-butanol (74810-46-1)
- 3-Methoxy-2,5,6-trimethylphenol (34883-03-9)
- Methyl Eugenol (93-15-2)
- β-Cyclocitral (432-25-7)
- Phenol,2,3,4,6-tetramethyl- (3238-38-8)
- 3-tert-Butyl-p-hydroxyanisole (121-00-6)
- (3E,5E)-2,2-dimethyldeca-3,5-diene (55638-50-1)
- 2,3,5-Trimethyphenol (697-82-5)
- 2,3,5,6-Tetramethyl-p-benzoquinone (527-17-3)
- 2,4,6-Trimethylphenol (527-60-6)
- Veratrole (91-16-7)
- [1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester (56687-68-4)
- 3',4'-Dimethoxyacetophenone (1131-62-0)
- Cyclopentane, 1,3-dimethyl-2-(1-methylethylidene)-, (1R,3R)-rel- (61142-30-1)
3,4-Dimethoxytoluene 関連文献
-
Christian A. Citron,Lena Barra,Joachim Wink,Jeroen S. Dickschat Org. Biomol. Chem. 2015 13 2673
-
2. 921. The oxidation of phenolic ethers with peroxyacetic acidH. Davidge,Alwyn G. Davies,J. Kenyon,R. F. Mason J. Chem. Soc. 1958 4569
-
Md. Jakir Hossain,Toshikazu Ono,Kosuke Wakiya,Yoshio Hisaeda Chem. Commun. 2017 53 10878
-
Jing Ye,Wenguang Wang,Chitang Ho,Jun Li,Xiaoyu Guo,Mingbo Zhao,Yong Jiang,Pengfei Tu Anal. Methods 2016 8 593
-
5. Selective aromatic chlorination and bromination with N-halogeno amines in acidic solutionFrancesco Minisci,Eelena Vismara,Francesca Fontana,Eduardo Platone,Giovanni Faraci J. Chem. Soc. Perkin Trans. 2 1989 123
-
6. 921. The oxidation of phenolic ethers with peroxyacetic acidH. Davidge,Alwyn G. Davies,J. Kenyon,R. F. Mason J. Chem. Soc. 1958 4569
-
Christian A. Citron,Lena Barra,Joachim Wink,Jeroen S. Dickschat Org. Biomol. Chem. 2015 13 2673
-
Rajeshwer Vanjari,Krishna Nand Singh Chem. Soc. Rev. 2015 44 8062
-
Jing Ye,Wenguang Wang,Chitang Ho,Jun Li,Xiaoyu Guo,Mingbo Zhao,Yong Jiang,Pengfei Tu Anal. Methods 2016 8 593
-
Deepak Verma,Rizki Insyani,Young-Woong Suh,Seung Min Kim,Seok Ki Kim,Jaehoon Kim Green Chem. 2017 19 1969
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Methoxybenzenes Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
3,4-Dimethoxytolueneに関する追加情報
Professional Introduction to 3,4-Dimethoxytoluene (CAS No. 494-99-5)
3,4-Dimethoxytoluene, also identified by its Chemical Abstracts Service (CAS) number 494-99-5, is a significant organic compound widely utilized in the chemical and pharmaceutical industries. This aromatic hydrocarbon derivative features a benzene ring substituted with two methoxy groups at the 3rd and 4th positions, imparting unique chemical properties that make it valuable in synthetic applications.
The structural configuration of 3,4-Dimethoxytoluene contributes to its versatility as a building block in organic synthesis. Its methoxy substituents enhance reactivity, enabling participation in various chemical transformations such as nucleophilic aromatic substitution, electrophilic aromatic substitution, and coupling reactions. These characteristics are particularly relevant in the development of pharmaceutical intermediates and fine chemicals.
In recent years, 3,4-Dimethoxytoluene has garnered attention in the field of medicinal chemistry due to its role as a precursor in synthesizing bioactive molecules. Researchers have explored its utility in constructing heterocyclic compounds, which are prevalent in modern drug discovery. For instance, derivatives of 3,4-Dimethoxytoluene have been investigated for their potential pharmacological effects, including anti-inflammatory and antimicrobial properties. The methoxy groups facilitate modifications that can fine-tune the biological activity of the resulting compounds.
The compound’s significance extends to industrial applications as well. It serves as a key intermediate in the production of dyes, fragrances, and polymers. The presence of electron-donating methoxy groups influences the electronic properties of the benzene ring, making it useful in designing materials with specific optical or electrical characteristics. This has sparked interest in its incorporation into advanced materials research.
Advances in synthetic methodologies have further highlighted the importance of 3,4-Dimethoxytoluene. Modern catalytic processes enable more efficient and selective transformations of this compound, reducing byproduct formation and improving yield. Such innovations are critical for large-scale production and align with sustainable chemistry principles. For example, transition-metal-catalyzed cross-coupling reactions involving 3,4-Dimethoxytoluene have been optimized for greener synthesis routes.
Recent studies have also explored the role of 3,4-Dimethoxytoluene in biocatalysis. Enzymatic modifications of this compound have revealed novel pathways for constructing complex molecules with reduced environmental impact. This approach leverages nature’s catalytic prowess to achieve reactions that would be challenging through traditional synthetic methods. The integration of biocatalysis with established chemical processes represents a forward-looking strategy in industrial chemistry.
The compound’s stability under various conditions makes it a reliable choice for long-term storage and transport. However, handling 3,4-Dimethoxytoluene requires adherence to standard laboratory safety protocols to ensure worker protection and prevent degradation. Proper ventilation and personal protective equipment (PPE) are essential when working with this substance.
In conclusion, 3,4-Dimethoxytoluene (CAS No. 494-99-5) is a multifaceted compound with broad applications across multiple industries. Its unique structural features and reactivity make it indispensable in pharmaceutical research, material science, and industrial chemistry. Ongoing advancements continue to expand its utility, reinforcing its importance as a chemical intermediate in both academic and commercial settings.
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